N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzodioxepin derivatives
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-15-24-25-22(26(15)17-7-4-3-5-8-17)31-14-21(27)23-13-16-11-19-20(12-18(16)28-2)30-10-6-9-29-19/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3,(H,23,27) |
InChI Key |
MMEVIEZSUMDMNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NCC3=CC4=C(C=C3OC)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the benzodioxepin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This step may involve methylation reactions using reagents like methyl iodide.
Attachment of the triazole moiety: This can be done through click chemistry or other coupling reactions.
Formation of the final acetamide structure: This step may involve amide bond formation using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzodioxepin derivatives: Compounds with similar core structures.
Triazole-containing compounds: Compounds with similar triazole moieties.
Uniqueness
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
